Carboxylesterase Selectivity Profile: 4-Fold Preferential Inhibition of CE2 Over CE1 Informs Metabolic Stability Assessment
4-Morpholinobenzo[d]thiazol-2-amine demonstrates a 4-fold selectivity for inhibiting human carboxylesterase 2 (CE2) over carboxylesterase 1 (CE1) in human liver microsome assays [1]. This isoform-selective profile provides a distinct experimental handle compared to non-selective carboxylesterase inhibitors, enabling researchers to interrogate CE2-specific metabolic pathways with reduced confounding from CE1 inhibition.
| Evidence Dimension | Inhibitory potency (IC₅₀) against human carboxylesterase isoforms |
|---|---|
| Target Compound Data | CE2 IC₅₀ = 5.61 μM (5,610 nM); CE1 IC₅₀ = 22.4 μM (22,400 nM) |
| Comparator Or Baseline | Within-compound comparison: CE2 vs CE1 inhibition by the same compound |
| Quantified Difference | 4.0-fold selectivity for CE2 over CE1 (22,400 / 5,610 = 4.0) |
| Conditions | Human liver microsomes; CE2 assay using fluorescein diacetate substrate, 10 min preincubation; CE1 assay using 2-(2-benzoyl-3-methoxyphenyl)benzothiazole substrate |
Why This Matters
Researchers investigating CE2-mediated prodrug activation or hepatic clearance can leverage this 4-fold selectivity window to design experiments with isoform-specific interpretation, whereas non-selective inhibitors would obscure CE1-versus-CE2 contributions.
- [1] BindingDB Entry BDBM50058817 (ChEMBL1271483). Affinity data for 4-Morpholinobenzo[d]thiazol-2-amine against human carboxylesterase CE1 and CE2. View Source
